磺胺嘧啶-d4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

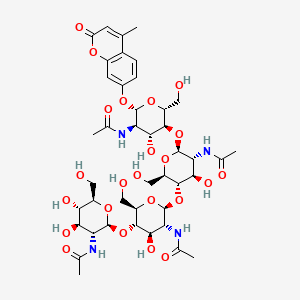

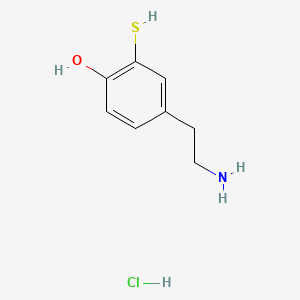

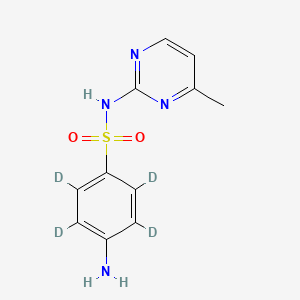

Sulfamerazine-d4 is a deuterium-labeled version of Sulfamerazine . Sulfamerazine is a sulfonamide antibacterial that inhibits bacterial synthesis of dihydrofolic acid .

Synthesis Analysis

Sulfamerazine-d4 inhibits bacterial synthesis of dihydrofolic acid by competing with para-aminobenzoic acid (PABA) for binding to dihydropteroate synthase . This is a key step in the synthesis of Sulfamerazine-d4 .Molecular Structure Analysis

The molecular formula of Sulfamerazine-d4 is C11 2H4 H8 N4 O2 S and its molecular weight is 268.33 g/mol . It is a member of pyrimidines, a sulfonamide, and a sulfonamide antibiotic .Chemical Reactions Analysis

The method relied on the diazotization of sulfamerazine (SMEZ) via reaction with HNO2 obtained from the reaction of hydrochloric acid with sodium nitrite . The un-reacted nitrous acid is destroyed .Physical And Chemical Properties Analysis

Sulfamerazine-d4 has a molecular weight of 268.33 g/mol . Its exact mass is 268.09320380 g/mol and its monoisotopic mass is 268.09320380 g/mol . It has a complexity of 360 .科学研究应用

Biopolymeric Films

Sulfamerazine-d4 (SMR) has been used to dope sodium alginate (SA) biopolymeric films . The study was intended to describe and understand the mechanical, structural, morphological, and antimicrobial properties of these films. The tensile strength (TS), elongation at break (E%), intermolecular interactions, crystallinity, structural integrity, and surface properties were investigated for SMR concentrations of 0.6, 1.2, and 1.8 mg/mL in the film-forming solution .

Interaction with Cyclodextrins

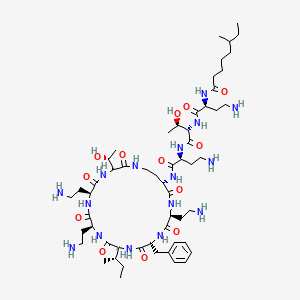

Another study employed the Taylor dispersion technique for diffusion measurements to investigate the interaction between sulfamerazine (NaSMR) and macromolecular cyclodextrins (β-CD and HP-β-CD) . The results reveal that the presence of β-CD influences the diffusion of the solution component, NaSMR, indicating a counterflow of this drug due to solute interaction .

Toxicity Tests

Toxicity tests were conducted, including pollen germination (Actinidia deliciosa) and growth curve assays in BY-2 cells . The pollen germination tests demonstrate a reduction in sulfamerazine toxicity, suggesting potential applications for this antimicrobial agent with diminished adverse effects .

Drug Delivery Systems

The interaction of sulfamerazine with cyclodextrins has implications for pharmaceutical and biological systems . Cyclodextrins, namely beta-cyclodextrin (β-CD) and hydroxypropyl beta-cyclodextrin (HP-β-CD), have been used for drug delivery systems . The formation of supramolecular complexes with the drugs increases both their water solubility and their permeability and, thus, their bioavailability, reducing their toxicity .

作用机制

Target of Action

Sulfamerazine-d4, also known as Sulfamerazine D4, is a deuterium-labeled version of Sulfamerazine . The primary target of Sulfamerazine-d4 is the bacterial enzyme dihydropteroate synthetase (dihydrofolate synthetase) . This enzyme plays a crucial role in the synthesis of dihydrofolic acid, a precursor of folic acid, which is essential for bacterial growth and reproduction .

Mode of Action

Sulfamerazine-d4 inhibits the bacterial synthesis of dihydrofolic acid by competing with para-aminobenzoic acid (PABA) for binding to dihydropteroate synthetase . By doing so, it prevents the formation of dihydrofolic acid, thereby inhibiting bacterial growth . It’s important to note that Sulfamerazine-d4 is bacteriostatic in nature, meaning it inhibits the growth of bacteria rather than killing them directly .

Biochemical Pathways

The action of Sulfamerazine-d4 affects the folic acid synthesis pathway in bacteria . By inhibiting the production of dihydrofolic acid, it disrupts the synthesis of nucleotides that are essential for DNA replication. This leads to the inhibition of bacterial growth and reproduction .

Pharmacokinetics

They are metabolized in the liver and excreted in the urine . .

Result of Action

The molecular effect of Sulfamerazine-d4’s action is the disruption of bacterial DNA synthesis due to the lack of necessary nucleotides, resulting from the inhibition of dihydrofolic acid synthesis . This leads to the cessation of bacterial growth and reproduction, helping to control bacterial infections .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Sulfamerazine-d4. For instance, the presence of certain substances in the environment, such as organic matter, can affect the photodegradation of sulfonamides . Additionally, the pH of the environment can influence the ionization state of Sulfamerazine-d4, potentially affecting its absorption and distribution within the body.

未来方向

Sulfamerazine-d4 is a reference standard used for analytical testing within the food and beverage sector . Its future directions may include further development and utilization in this field.

Relevant Papers Aday B, et al. have published a paper on the synthesis of novel sulfonamide analogs containing sulfamerazine/sulfaguanidine and their biological activities . This paper could provide further insights into the properties and applications of Sulfamerazine-d4.

属性

IUPAC Name |

4-amino-2,3,5,6-tetradeuterio-N-(4-methylpyrimidin-2-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2S/c1-8-6-7-13-11(14-8)15-18(16,17)10-4-2-9(12)3-5-10/h2-7H,12H2,1H3,(H,13,14,15)/i2D,3D,4D,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPPBRPIAZZHUNT-QFFDRWTDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=NC=CC(=N2)C)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Cyclohexanamine;[(2R,3S,4S,5S,6R)-6-[(1R)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate](/img/structure/B561684.png)